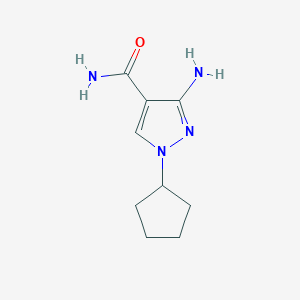
3-アミノ-1-シクロペンチル-1H-ピラゾール-4-カルボキサミド
説明
“3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” is a chemical compound . It is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of “3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” can be represented by the formula C9H14N4O . The InChI code for this compound is 1S/C9H14N4O/c10-7-5-13 (6-3-1-2-4-6)12-8 (7)9 (11)14/h5-6H,1-4,10H2, (H2,11,14) .
科学的研究の応用
がん研究
3-アミノ-1-シクロペンチル-1H-ピラゾール-4-カルボキサミド: は、がん研究におけるキナーゼ阻害剤としての可能性を探られています。 キナーゼは細胞シグナル伝達において重要な役割を果たす酵素であり、がん細胞ではしばしば機能異常を起こしています . 特定のキナーゼを阻害することで、この化合物はがん細胞の増殖を抑制するのに役立ち、新たな抗がん剤の開発において貴重な資産となる可能性があります。
医薬品化学
医薬品化学において、この化合物は、潜在的な治療用途を持つ様々な誘導体の合成のための汎用性の高い足場として役立っています。 その構造は、異なる官能基の付加を可能にし、創薬および新規薬理活性分子の開発のための貴重なツールとなっています .
農業
この化合物の誘導体は、特に農薬として農業での使用について研究されています。 それらは、除草剤や殺虫剤の特性を持つ化合物の合成における中間体として役立ち、作物の保護と収量増加に貢献しています .
工業用途
工業部門では、3-アミノ-1-シクロペンチル-1H-ピラゾール-4-カルボキサミドとその誘導体は、複雑な有機分子を必要とする染料、顔料、その他の材料の合成における中間体として使用できます .
生化学研究
この化合物は、酵素のメカニズムと相互作用を研究するために使用できる生化学研究においても重要です。 酵素アッセイにおいて基質または阻害剤として作用し、これらの酵素が関与する生化学的経路を解明するのに役立ちます .
分析化学
分析化学において、この化合物の誘導体は、様々な分析手法における標準品または試薬として使用できます。 それらの独特の化学的特性は、生物学的または化学物質の検出と定量のための新たな手法の開発を支援する可能性があります .
環境科学
3-アミノ-1-シクロペンチル-1H-ピラゾール-4-カルボキサミドの環境科学における役割は直接確立されていませんが、その誘導体は、環境汚染物質の研究に使用できる可能性があります。 それらは、環境における窒素含有有機化合物の挙動を理解するためのモデルとして役立つ可能性があります .
超分子化学
最後に、超分子化学において、この化合物は、金属または他の有機分子と複雑な構造を形成できる新規な配位子を設計するために使用できます。 これらの構造は、触媒、分子認識、および新規材料の設計において潜在的な用途を持っています .
作用機序
Target of Action
Compounds with similar structures, such as aminopyrazoles, have been found to provide useful ligands for receptors or enzymes, such as p38mapk, different kinases, cox, and others . These targets play crucial roles in various biological processes, including inflammation, cell growth, and bacterial and viral infections .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, some aminopyrazoles can inhibit kinases, which can disrupt cell signaling pathways and potentially lead to the death of cancer cells .
Biochemical Pathways
Aminopyrazoles, in general, can affect various pathways, including those involved in inflammation, cell growth, and bacterial and viral infections .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis in certain cell lines .
生化学分析
Biochemical Properties
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can influence the activity of these proteins, thereby affecting various biochemical pathways . Additionally, 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide can bind to specific receptors on cell surfaces, initiating a cascade of intracellular events .
Cellular Effects
The effects of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell division and differentiation. Furthermore, 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, thereby preventing the phosphorylation of target proteins . This inhibition can result in altered cellular responses, such as changes in gene expression and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant adverse effects . At high doses, it may exhibit toxic effects, such as liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed to various tissues . The compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
特性
IUPAC Name |
3-amino-1-cyclopentylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWCJHLJIOTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)
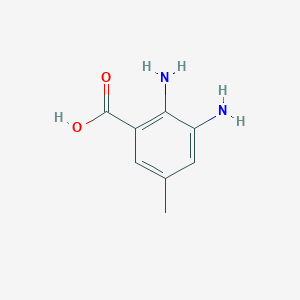
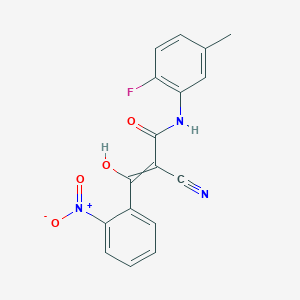
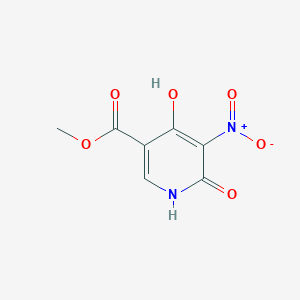
![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)
![8-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1441750.png)

![2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid](/img/structure/B1441752.png)
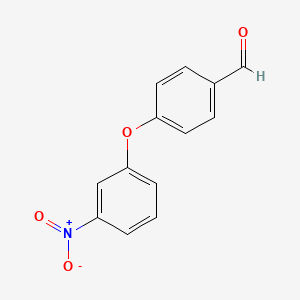
![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)
![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
